UNC1215

Übersicht

Beschreibung

UNC1215 is a potent and selective chemical probe for the methyl-lysine reading function of the protein L3MBTL3, which is a member of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This compound binds to the methyl-lysine binding domains of L3MBTL3 with high affinity, competitively displacing mono- or dimethyl-lysine containing peptides .

Vorbereitungsmethoden

The synthesis of UNC1215 involves several key steps, including nitration, nitro reduction reaction, Buchwald reaction, esterolysis reaction, and condensation reaction. The overall reaction yield can reach up to 67%, which is higher than previously reported yields . The method avoids complex reactions and is relatively simple to operate.

Analyse Chemischer Reaktionen

UNC1215 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

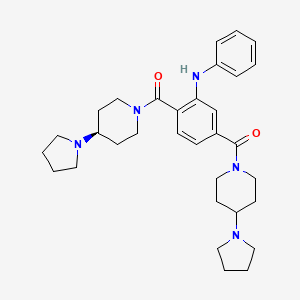

- Chemical Name: 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide

- Molecular Formula: C32H43N5O2

- Molecular Weight: 871.8 Da

- IC50: 40 nM for L3MBTL3

- Kd: 120 nM

UNC1215 exhibits high selectivity, showing over 100-fold selectivity against various histone methyltransferases, kinases, ion channels, and seven-transmembrane receptors. It disrupts the subnuclear localization of L3MBTL3, which is crucial for its function in cellular processes .

Applications in Cancer Research

This compound has been utilized as a chemical probe to investigate the role of L3MBTL3 in cancer biology. By inhibiting L3MBTL3, researchers can study its impact on methyl-dependent protein-protein interactions, which are pivotal in various signaling pathways related to cancer progression.

Case Study: Inhibition of Protein-Protein Interactions

A study demonstrated that this compound effectively prevents methyl-dependent interactions by binding to the aromatic cage of MBT domains. This was evidenced through structural studies that revealed a unique 2:2 binding mode . The ability to inhibit specific protein interactions makes this compound a valuable tool for probing the molecular mechanisms underlying cancer.

Applications Beyond Cancer

While much of the research surrounding this compound has focused on cancer, its applications extend into other areas of epigenetic regulation and cellular signaling:

- Epigenetic Modulation: this compound has been employed to explore the dynamics of epigenetic modifications and their effects on gene expression. By inhibiting L3MBTL3, researchers can assess changes in chromatin structure and transcriptional activity.

- Drug Discovery: The compound serves as a lead compound for developing more selective inhibitors targeting other methyl-lysine reader domains. Analogous compounds derived from this compound have shown promise in modulating interactions with Tudor domains, further expanding its potential applications .

Data Table: Summary of Key Findings

Wirkmechanismus

UNC1215 exerts its effects by binding to the methyl-lysine binding domains of L3MBTL3, thereby competitively displacing mono- or dimethyl-lysine containing peptides. This binding disrupts the chromatin association of L3MBTL3, leading to changes in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

UNC1215 ist einzigartig in seiner hohen Affinität und Selektivität für die Methyl-Lysin-Lesefunktion von L3MBTL3. Ähnliche Verbindungen umfassen:

UNC1079: Ein strukturell ähnlicher, aber deutlich weniger potenter Antagonist.

Andere Inhibitoren der MBT-Familie: Diese Verbindungen zielen ebenfalls auf Methyl-Lysin-Lesedomänen ab, jedoch mit geringerer Selektivität und Potenz im Vergleich zu this compound

This compound zeichnet sich durch seine mehr als 50-fache Selektivität gegenüber anderen Mitgliedern der Familie der malignen Gehirntumoren und seine Selektivität gegenüber mehr als 200 anderen untersuchten Methyl-Lysin-Lesedomänen aus .

Biologische Aktivität

UNC1215 is a selective chemical probe designed to target the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound has garnered attention due to its potential applications in cancer biology and epigenetic research. This article reviews the biological activity of this compound, focusing on its binding properties, selectivity, and cellular effects, supported by data tables and case studies.

- Chemical Name : 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl]benzamide

- Molecular Weight : Not specified

- Purity : ≥99%

- IC50 : 40 nM

- Kd : 120 nM

Binding Affinity and Selectivity

This compound demonstrates a high affinity for L3MBTL3, with a dissociation constant (Kd) of 120 nM. It selectively binds to L3MBTL3 over other members of the MBT family by more than 50-fold and shows greater than 100-fold selectivity against over 200 other reader domains examined, including Tudor and chromodomain proteins .

Table 1: Selectivity Profile of this compound

| Target Protein | Kd (nM) | Selectivity Ratio |

|---|---|---|

| L3MBTL3 | 120 | - |

| L3MBTL4 | >6000 | >50-fold |

| UHRF1 (Tudor domain) | >3000 | >100-fold |

| CBX7 (Chromodomain) | >3000 | >100-fold |

This compound functions by competitively displacing mono- or dimethyl-lysine-containing peptides from the Kme-binding pocket of L3MBTL3. Structural studies via X-ray crystallography have revealed a unique 2:2 polyvalent binding mode between this compound and L3MBTL3, which is critical for its high selectivity and potency .

Cellular Effects

In cellular models, particularly in HEK293 cells expressing GFP-L3MBTL3 fusion proteins, this compound has been shown to enhance the mobility of these proteins within the nucleus. This effect is attributed to the compound's ability to disrupt subnuclear localization and foci formation associated with L3MBTL3 .

Case Study: Fluorescence Recovery After Photobleaching (FRAP)

A study utilizing FRAP demonstrated that treatment with this compound significantly reduced the recovery time of GFP-L3MBTL3 fusion proteins after photobleaching. The effective concentration (EC50) for this effect was estimated at 50–100 nM, indicating that this compound promotes the diffusibility of L3MBTL3 within the nucleus .

Table 2: FRAP Results for GFP-L3MBTL3

| Treatment | Recovery Time (s) | EC50 (nM) |

|---|---|---|

| Control | 30 | - |

| This compound (100 nM) | 15 | 50–100 |

| UNC1079 (inactive) | 30 | - |

Implications in Cancer Biology

L3MBTL3 is implicated in various cancer types due to its role in regulating gene expression through epigenetic mechanisms. The inhibition of L3MBTL3 by this compound may provide insights into therapeutic strategies targeting epigenetic regulators in cancer treatment. Additionally, this compound has been utilized to uncover new interactions between L3MBTL3 and other proteins involved in DNA damage repair and apoptosis, such as BCLAF1 .

Eigenschaften

IUPAC Name |

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOOIERVZAXHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026044 | |

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-43-9 | |

| Record name | 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.